molecular formula C20H28N2O2 B3321171 1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene CAS No. 131380-86-4

1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene

Cat. No.: B3321171
CAS No.: 131380-86-4
M. Wt: 328.4 g/mol
InChI Key: PZPUGMDGPIPICI-LBTBCDHLSA-N
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Description

1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene is a complex organic compound featuring a benzene ring substituted with two oxazoline groups The oxazoline groups are chiral, containing sec-butyl substituents, which contribute to the compound’s stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene typically involves the following steps:

    Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids or their derivatives. The reaction is usually carried out under dehydrating conditions, often using reagents like thionyl chloride or phosphorus trichloride.

    Substitution on Benzene Ring: The oxazoline rings are then introduced onto the benzene ring through nucleophilic substitution reactions. This step may involve the use of a suitable base to deprotonate the oxazoline, making it a good nucleophile for the substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxazolone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amino alcohol derivatives.

    Substitution: The oxazoline rings can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Bases like sodium hydride, potassium tert-butoxide.

Major Products

    Oxidation: Oxazolone derivatives.

    Reduction: Amino alcohol derivatives.

    Substitution: Various substituted oxazoline derivatives.

Scientific Research Applications

1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene has several applications in scientific research:

    Catalysis: The compound can be used as a ligand in asymmetric catalysis, aiding in the synthesis of chiral molecules.

    Materials Science: It can be incorporated into polymers to enhance their mechanical properties and thermal stability.

    Pharmaceuticals: The compound’s chiral nature makes it a potential candidate for drug development, particularly in the synthesis of enantiomerically pure pharmaceuticals.

    Biological Studies: It can be used as a probe in studying enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene largely depends on its application:

    Catalysis: As a ligand, it coordinates with metal centers, facilitating various catalytic cycles. The chiral environment provided by the oxazoline rings induces enantioselectivity in the catalytic reactions.

    Materials Science: The compound’s incorporation into polymers enhances intermolecular interactions, leading to improved material properties.

    Pharmaceuticals: The compound can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing the activity of enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene is unique due to its chiral oxazoline rings, which provide a distinct stereochemical environment. This makes it particularly valuable in asymmetric catalysis and the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name

(4S)-4-[(2S)-butan-2-yl]-2-[3-[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-5-13(3)17-11-23-19(21-17)15-8-7-9-16(10-15)20-22-18(12-24-20)14(4)6-2/h7-10,13-14,17-18H,5-6,11-12H2,1-4H3/t13-,14-,17+,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZPUGMDGPIPICI-LBTBCDHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1COC(=N1)C2=CC(=CC=C2)C3=NC(CO3)C(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1COC(=N1)C2=CC(=CC=C2)C3=N[C@H](CO3)[C@@H](C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene
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Reactant of Route 5
1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene
Reactant of Route 6
1,3-Bis((S)-4-((S)-sec-butyl)-4,5-dihydrooxazol-2-yl)benzene

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